molecular formula C27H48O2 B1195564 5beta-Cholestane-3alpha,26-diol CAS No. 72843-39-1

5beta-Cholestane-3alpha,26-diol

Cat. No.: B1195564
CAS No.: 72843-39-1
M. Wt: 404.7 g/mol
InChI Key: DKISDYAXCJJSLZ-RKOYIKFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Cholestane-3alpha,26-diol is a significant oxidized oxysterol that functions as a key intermediate in the alternative pathway of bile acid biosynthesis. This compound is involved in the metabolic sequence where cholesterol undergoes hydroxylation at the C-26 position (also referred to as the C-27 position in some nomenclature systems) as part of its conversion to bile acids . Research indicates that 26-hydroxylation is a critical step in the metabolism of sterols, and this dihydroxylated cholestane derivative serves as a precursor for further side-chain oxidation and cleavage processes that ultimately yield mature bile acids like chenodeoxycholic acid . The enzymatic conversion of similar 5beta-cholestane triols to their 26-hydroxylated counterparts is catalyzed by the mitochondrial cytochrome P-450 enzyme sterol 26-hydroxylase (CYP27A1) . This pathway is particularly important for understanding the metabolic defect in cerebrotendinous xanthomatosis (CTX), where impaired 26-hydroxylation disrupts normal bile acid synthesis . Investigations using related compounds have demonstrated that substrates lacking this 26-hydroxyl group are significantly less efficient in converting to cholic and chenodeoxycholic acids when the 26-hydroxylase pathway is compromised . This compound is therefore valuable for researching bile acid biosynthesis disorders, characterizing enzyme kinetics and specificity of sterol hydroxylases , and studying alternative pathways of cholesterol catabolism. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72843-39-1

Molecular Formula

C27H48O2

Molecular Weight

404.7 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H48O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h18-25,28-29H,5-17H2,1-4H3/t18?,19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

DKISDYAXCJJSLZ-RKOYIKFYSA-N

SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)CO

Isomeric SMILES

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)CO

Synonyms

5 beta-cholestane-3 alpha,27-diol
cholestane-3,27-diol
cholestane-3,27-diol, (3beta,5alpha,25S)-isome

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 5β Cholestane 3α,26 Diol

Precursor Relationships in Cholesterol Metabolism

The journey of 5β-Cholestane-3α,26-diol begins with cholesterol, the fundamental precursor for all bile acids. Its synthesis is a multi-step process involving key modifications to both the sterol nucleus and the side chain.

Origin from Cholesterol and Other Sterol Intermediates

5β-Cholestane-3α,26-diol is a downstream metabolite of cholesterol and is primarily formed within the alternative, or "acidic," pathway of bile acid biosynthesis. The initial and often rate-limiting step in this pathway is the hydroxylation of the cholesterol side chain. nih.gov Cholesterol is first converted to (25R)-26-hydroxycholesterol (also known as cholest-5-ene-3β,26-diol). nih.govnih.gov This oxysterol is a critical intermediate that can then undergo further transformations leading to the formation of bile acids. nih.gov The conversion of cholesterol is not limited to the liver; it occurs in various tissues throughout the body, with enzymes capable of this transformation found in locations such as kidney mitochondria and lung macrophages. nih.govnih.gov

Enzymatic Steps Leading to the 5β-Cholestane Scaffold

The transformation of the cholesterol backbone into the 5β-cholestane scaffold is a defining feature of the major bile acid synthesis pathways. This process involves the conversion of the Δ⁵ double bond of cholesterol into a saturated A/B ring junction with a cis configuration (5β). The key enzymatic steps are:

Oxidation and Isomerization: The 3β-hydroxyl group of the sterol precursor is oxidized to a 3-keto group, and the double bond is isomerized from the Δ⁵ to the Δ⁴ position, forming a 3-oxo-Δ⁴ intermediate.

Reduction: The crucial step for establishing the 5β configuration is the reduction of the Δ⁴ double bond by a Δ⁴-3-ketosteroid-5β-reductase .

Reduction of the 3-keto group: Following the saturation of the double bond, the 3-keto group is reduced by a 3α-hydroxysteroid dehydrogenase (such as AKR1C4) to a 3α-hydroxyl group. reactome.org

This sequence of reactions results in the stable 5β-cholestane ring structure, characteristic of the major human bile acids like chenodeoxycholic acid and cholic acid and their intermediates.

Enzymatic Hydroxylation at the C-26 Position

The introduction of a hydroxyl group at the C-26 position of the cholesterol side chain is a pivotal modification that commits the sterol to the acidic pathway of bile acid synthesis.

Role of Specific Hydroxylases in Side-Chain Modification (e.g., Cytochrome P450 Enzymes)

The hydroxylation of the terminal methyl group of the cholesterol side chain is catalyzed by a specific class of enzymes known as cytochrome P450 monooxygenases. The primary enzyme responsible for this reaction is the mitochondrial sterol 27-hydroxylase , encoded by the CYP27A1 gene . nih.govnih.gov While its name suggests hydroxylation at C-27, it acts on the pro-R methyl group at C-25, which corresponds to C-26 in systematic nomenclature. nih.gov

CYP27A1 is a versatile enzyme with broad tissue distribution, found in the mitochondria of liver cells, macrophages, and other peripheral tissues. nih.govnih.gov Its action on cholesterol produces 26-hydroxycholesterol (B79680), and it can also hydroxylate other bile acid intermediates, such as 5β-cholestane-3α,7α-diol and 5β-cholestane-3α,7α,12α-triol, at the C-26 position. nih.govnih.gov This hydroxylation is a critical step for increasing the water solubility of the sterol and initiating the subsequent oxidation of the side chain to a carboxylic acid.

EnzymeGeneLocationFunction in Pathway
Sterol 27-HydroxylaseCYP27A1MitochondriaCatalyzes the hydroxylation at the C-26 position of cholesterol and other sterol intermediates. nih.govnih.gov
Δ⁴-3-Ketosteroid-5β-ReductaseAKR1D1CytosolReduces the Δ⁴ double bond to create the 5β configuration.
3α-Hydroxysteroid DehydrogenaseAKR1C4CytosolReduces the 3-keto group to a 3α-hydroxyl group. reactome.org

Stereospecificity of the C-26 Hydroxylation

Research has demonstrated a high degree of stereospecificity in the hydroxylation of the terminal methyl groups of the cholesterol side chain. There are two primary hydroxylase systems with opposing specificities:

Mitochondrial "27"-Hydroxylase (CYP27A1): This system, as mentioned, hydroxylates the methyl group at position C-27 (the 25-pro-S methyl group).

Microsomal "26"-Hydroxylase: This system exhibits opposite stereospecificity, hydroxylating the methyl group at position C-26 (the 25-pro-R methyl group). nih.gov

The formation of 5β-Cholestane-3α,26-diol specifically involves the hydroxylation of the pro-R methyl group (C-26), a reaction primarily attributed to CYP27A1, which despite its common name (sterol 27-hydroxylase), produces the (25R)-26-hydroxy sterol. nih.govnih.gov

Conversion Pathways Involving the 3α-Hydroxyl Group

The 3α-hydroxyl group of 5β-Cholestane-3α,26-diol is a site for further metabolic reactions. The enzyme that forms this group, 3α-hydroxysteroid dehydrogenase , can catalyze a reversible reaction. reactome.org This means the 3α-hydroxyl group can be oxidized back to a 3-keto group, a step that occurs in various steroid metabolic pathways.

Integration into Bile Acid Synthesis Pathways

The conversion of cholesterol into primary bile acids, cholic acid and chenodeoxycholic acid, is a multi-step process occurring primarily in the liver. This process involves two main routes: the classical (or neutral) pathway and the alternative (or acidic) pathway. mdpi.com 5β-Cholestane-3α,26-diol is recognized as an intermediate in these pathways, particularly the acidic pathway.

Role as an Intermediate or Related Metabolite in Primary Bile Acid Biogenesis

The acidic pathway of bile acid synthesis is initiated by the hydroxylation of the cholesterol side chain, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). mdpi.comnih.gov This enzyme can hydroxylate cholesterol at the C26 (or C27) position, leading to the formation of 26-hydroxycholesterol. nih.govmdpi.com Subsequent enzymatic modifications of the steroid nucleus, including the reduction of the double bond at C5 and the isomerization of the hydroxyl group at C3, would lead to the formation of 5β-cholestane-3α,26-diol.

This diol then serves as a substrate for further hydroxylation on the steroid nucleus. The introduction of a hydroxyl group at the 7α position is a critical step in the synthesis of both primary bile acids. While the direct 7α-hydroxylation of 5β-cholestane-3α,26-diol is not extensively detailed in the literature, the well-established presence of its downstream product, 5β-cholestane-3α,7α,26-triol, confirms this metabolic sequence. nih.gov

Relationship to Downstream Hydroxylated Cholestane (B1235564) Derivatives (e.g., Triols, Tetraols)

Following its formation, 5β-cholestane-3α,26-diol is further metabolized through a series of hydroxylation reactions, leading to the formation of various cholestane triols and tetraols.

The immediate downstream metabolite is 5β-cholestane-3α,7α,26-triol , formed by the action of a 7α-hydroxylase. nih.gov This triol is a key intermediate in the pathway leading to chenodeoxycholic acid.

For the synthesis of cholic acid, an additional hydroxylation at the 12α position is required. The enzyme sterol 12α-hydroxylase (CYP8B1) acts on 7α-hydroxylated intermediates. wikipedia.org This leads to the formation of 5β-cholestane-3α,7α,12α,26-tetrol , a key precursor to cholic acid. ebi.ac.uk The presence of this tetraol has been confirmed in humans and mice. ebi.ac.uk

Further oxidation of the side chain can also occur, leading to the formation of pentols, such as 5β-cholestane-3α,7α,12α,25,26-pentol , although this is sometimes considered part of an alternative pathway. nih.gov

The progression from the initial diol to these more hydroxylated forms is a crucial part of rendering the cholesterol molecule more water-soluble for its eventual excretion.

Catabolic Fates and Elimination Pathways

The ultimate fate of 5β-cholestane-3α,26-diol and its downstream metabolites is the formation of primary bile acids. This involves the oxidative cleavage of the steroid side chain. The 26-hydroxyl group of the cholestane derivatives is oxidized first to an aldehyde and then to a carboxylic acid, forming bile acids like chenodeoxycholic acid and cholic acid.

Studies on the related compound, 5α-cholestane-3β,26-diol, in rats with bile fistulas have provided insights into the elimination process. When administered, this diol was metabolized into both allocholic acid and allochenodeoxycholic acid, which were then excreted in the bile. nih.gov This indicates that after formation in the liver, these cholestane intermediates are efficiently converted to bile acids and eliminated via the biliary system. nih.gov

The final bile acids are often conjugated with the amino acids glycine (B1666218) or taurine (B1682933) in the liver before being secreted into the bile. youtube.com This conjugation further increases their water solubility and amphipathic nature, which is essential for their role in fat digestion and absorption.

Comparative Biochemical Formation Across Species

The pathways of bile acid synthesis, including the formation of intermediates like 5β-cholestane-3α,26-diol, exhibit considerable variation across different species. While the general scheme of cholesterol catabolism is conserved, the specific enzymes and the resulting bile acid profiles can differ significantly.

For instance, in rats, the metabolism of a cholestane-3,26-diol leads to the formation of both trihydroxy and dihydroxy allo bile acids. nih.gov In humans and mice, 5β-cholestane-3α,7α,26-triol and 5β-cholestane-3α,7α,12α,26-tetrol are recognized as metabolites, indicating the operation of this pathway. nih.govebi.ac.uk

The enzyme profiles in different species also play a crucial role. For example, the activity of 12α-hydroxylase (CYP8B1) determines the ratio of cholic acid to chenodeoxycholic acid produced. wikipedia.org The expression and activity of the initial side-chain hydroxylating enzyme, CYP27A1, also varies, which would influence the rate of formation of 26-hydroxylated intermediates like 5β-cholestane-3α,26-diol.

Furthermore, some species have unique bile acids. For example, rodents can convert chenodeoxycholic acid into muricholic acids. The presence and activity of the enzymes responsible for these transformations will dictate the ultimate metabolic fate of 5β-cholestane-3α,26-diol in those species.

Biological Functions and Molecular Interactions of 5β Cholestane 3α,26 Diol

Contribution to Sterol Homeostasis Regulation

There is no specific information available in the reviewed scientific literature detailing the direct contribution of 5β-Cholestane-3α,26-diol to the regulation of sterol homeostasis. However, the metabolic pathway of cholesterol often involves 26-hydroxylation as a critical step. For example, the related compound 3α,7α-dihydroxy-5β-cholestan-26-oic acid is a known metabolic product of cholesterol in humans and is further metabolized to primary bile acids like chenodeoxycholic acid. nih.gov This suggests that other 26-hydroxylated cholestane (B1235564) derivatives are involved in the intricate network of sterol regulation.

Molecular Interactions with Intracellular Receptors

Investigation of Ligand Binding to Nuclear Receptors (e.g., Liver X Receptor, LXR)

Specific studies investigating the direct binding of 5β-Cholestane-3α,26-diol to nuclear receptors such as the Liver X Receptor (LXR) have not been identified. It is known that certain oxysterols, which are oxidized derivatives of cholesterol, can act as ligands for LXRs, thereby playing a crucial role in cholesterol metabolism and transport. nih.gov For example, 27-hydroxycholesterol (B1664032) is a known ligand for LXR. nih.gov Given this, it is plausible that other hydroxylated cholesterol metabolites could interact with such receptors, but direct evidence for 5β-Cholestane-3α,26-diol is lacking.

Modulation of Gene Expression Pathways

In the absence of direct studies on 5β-Cholestane-3α,26-diol, its specific effects on gene expression pathways remain uncharacterized. The activation of nuclear receptors by their ligands typically leads to the regulation of target genes involved in various metabolic processes.

Involvement in Cellular Signaling Cascades

The involvement of 5β-Cholestane-3α,26-diol in specific cellular signaling cascades has not been elucidated in the available scientific literature.

Detection as a Mammalian Metabolite (Human and Mouse)

While a related compound, 5β-Cholestane-3α,7α,12α,26-tetrol, has been identified as a metabolite in both humans and mice, the specific detection of 5β-Cholestane-3α,26-diol in mammalian systems is not clearly documented in the reviewed sources. nih.gov The compound Cholest-5-ene-3β,26-diol has been isolated from the human brain. nih.gov

Synthetic Methodologies and Chemical Derivatization for Research

Total Synthesis Approaches for 5β-Cholestane-3α,26-diol

The total synthesis of 5β-cholestane-3α,26-diol and related bile acid precursors often starts from readily available sterols like cholesterol or cholic acid. The conversion of cholesterol to bile acids is a multi-step enzymatic process in the liver, and laboratory syntheses often mimic or adapt these pathways. frontiersin.orgnumberanalytics.com The "classical" or "neutral" pathway begins with the hydroxylation of cholesterol at the 7α-position. nih.govgallmet.hu An alternative "acidic" pathway can also lead to bile acid synthesis. frontiersin.orgnih.gov

Syntheses may involve the protection of existing hydroxyl groups, the stereoselective introduction of new hydroxyl groups, and the modification of the sterol side chain. For instance, methods have been developed for the synthesis of related compounds like 3α,7α-dihydroxy-5β-cholestan-26-oic acid and 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid. nih.gov These methods can be adapted for the synthesis of the target diol.

Stereoselective Synthesis of Isomers and Analogues

The stereochemistry of the hydroxyl groups and the ring junctions in the cholestane (B1235564) skeleton is critical for biological activity. Therefore, stereoselective synthesis is paramount. Methodologies have been developed for the stereoselective synthesis of various steroid isomers and analogues. For example, a rapid and simple stereoselective synthesis of 5α-estrane-3β,17α-diol, a metabolite of nandrolone, has been reported, highlighting the importance of stereocontrol in steroid synthesis. nih.gov Similarly, pinane-based 2-amino-1,3-diols have been synthesized in a stereoselective manner. beilstein-journals.org

The synthesis of specific stereoisomers of related cholestane derivatives, such as the four stereoisomers of 27-nor-5β-cholestane-3α,7α,12α,24,25-pentol, has been achieved through the reduction of corresponding epoxides. researchgate.net These approaches, which afford specific stereochemical outcomes, are essential for producing the correct isomer of 5β-cholestane-3α,26-diol for biological testing and as an analytical standard.

Preparation of Isotopically Labeled 5β-Cholestane-3α,26-diol for Metabolic Tracing

Isotopically labeled compounds are invaluable tools for tracing metabolic pathways. The synthesis of isotopically labeled 5β-cholestane-3α,26-diol allows researchers to follow its conversion into other metabolites in vivo and in vitro. For instance, [¹⁴C]cholesterol has been used to study the formation of 26-hydroxycholesterol (B79680) and other bile acids in rat liver mitochondria. nih.gov This demonstrates the principle of using radiolabeled precursors to track metabolic fate.

The synthesis of deuterium-labeled 27-nor-5β-cholestane-3α,7α,12α,24R,25S-pentol for use as an internal standard in mass spectrometry quantification further illustrates the importance of isotopic labeling. researchgate.net Similar strategies can be employed to introduce isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C) into the 5β-cholestane-3α,26-diol structure.

Chemical Derivatization for Enhanced Analytical Resolution

Chemical derivatization is a common strategy to improve the analytical properties of sterols for techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov Free sterols can be difficult to analyze due to their low volatility and tendency to fragment in the mass spectrometer. nih.gov Derivatization converts the hydroxyl groups into less polar and more volatile ethers or esters.

Common derivatization methods for sterols include:

Silylation: This is a widely used method where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. aocs.orgsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used. aocs.org The resulting TMS derivatives of compounds like 5α-cholestan-3β,6α-diol and 5β-cholestane-3α,7α,26-triol are more amenable to GC-MS analysis. nist.govnist.gov

Acetylation: Conversion of hydroxyl groups to acetate (B1210297) esters was a common practice in the past. aocs.org

Picolinyl Esters and N-methylpyridyl Ethers: These derivatives can enhance ionization efficiency in mass spectrometry. nih.gov

Sulphated Esters: Derivatization to sulphated esters can also be used for analysis. nih.gov

This derivatization allows for better separation and more sensitive detection, which is crucial for the accurate quantification of 5β-cholestane-3α,26-diol in biological samples.

Advanced Analytical and Structural Characterization of 5β Cholestane 3α,26 Diol

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For 5β-Cholestane-3α,26-diol (C₂₇H₄₈O₂), HRMS can measure the mass of the molecular ion with high accuracy (typically within 5 ppm), distinguishing it from other compounds with the same nominal mass but different elemental compositions. This high precision is crucial for confirming the identity of the molecule in complex biological samples.

Tandem mass spectrometry (MS/MS) is employed to further confirm the molecular structure by analyzing the fragmentation patterns of a selected precursor ion. The molecular ion of 5β-Cholestane-3α,26-diol is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions.

The fragmentation of the cholestane (B1235564) skeleton typically involves:

Sequential loss of water molecules from the 3α- and 26-hydroxyl groups.

Cleavage of the C17-C20 bond , leading to the loss of the side chain.

Characteristic cleavages within the sterol ring system .

Liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice for the sensitive and specific quantification of steroids in various biological matrices. plos.org In this technique, a liquid chromatography system separates 5β-Cholestane-3α,26-diol from other components in a sample based on its physicochemical properties. The eluent is then introduced into the mass spectrometer, which serves as a highly selective and sensitive detector.

For quantitative studies, the instrument is often operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition (e.g., [M+H]⁺ → [M+H-H₂O]⁺), which significantly enhances the signal-to-noise ratio and provides high specificity, allowing for accurate quantification even at very low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules, including the determination of their stereochemistry. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to map out the entire carbon skeleton and assign all proton and carbon signals.

The ¹H NMR spectrum of 5β-Cholestane-3α,26-diol provides detailed information about the chemical environment of all the hydrogen atoms in the molecule. Key expected signals include:

Methyl Protons: Sharp singlets for the angular methyl groups at C-18 and C-19, and doublets for the methyl groups on the side chain (C-21, C-27).

Hydroxyl-bearing Methine/Methylene (B1212753) Protons: Signals for the protons on carbons bearing the hydroxyl groups (C-3 and C-26). The chemical shift and multiplicity of the H-3 proton are indicative of its α-axial orientation.

Steroid Backbone Protons: A complex region of overlapping multiplets corresponding to the numerous methylene and methine protons of the fused ring system.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. For 5β-Cholestane-3α,26-diol, 27 distinct signals are expected, corresponding to each carbon atom. The chemical shifts of C-3 and C-26 are significantly influenced by the attached hydroxyl groups, appearing in the downfield region typical for alcohol carbons. Studies on similar compounds, such as the 25R and 25S isomers of 5β-cholestane-3α,7α,26-triol, have shown that while the chemical shifts for the sterol nucleus (carbons 1-20) are nearly identical, the shifts for the side-chain carbons are sensitive to stereochemical changes. researchgate.netresearchgate.net This highlights the utility of ¹³C NMR in confirming side-chain structure and stereochemistry.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for 5β-Cholestane-3α,26-diol

Carbon Atom Predicted Chemical Shift (ppm) Range Functional Group
C-3 65-75 CH-OH
C-26 60-70 CH₂-OH
C-18, C-19 10-25 Angular Methyl
C-21, C-27 15-25 Side-chain Methyl

To unambiguously assign all signals and confirm the molecular structure, a suite of 2D NMR experiments is utilized. These techniques are routinely applied for the structural elucidation of complex natural products, including cholestane derivatives. nactem.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to map out the proton connectivity within the ring system and along the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular structure by connecting fragments identified by COSY. For example, HMBC correlations from the angular methyl protons (H-18 and H-19) to the surrounding quaternary and methine carbons are key to confirming the structure of the fused ring system.

Together, these advanced NMR techniques provide the comprehensive data required for the complete and confident structural and stereochemical assignment of 5β-Cholestane-3α,26-diol.

Table 2: Compound Names Mentioned

Compound Name
5β-Cholestane-3α,26-diol
5β-cholestane-3α,7α,26-triol

Differentiation of Stereoisomers through NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For complex sterols like 5β-Cholestane-3α,26-diol, ¹³C NMR is particularly valuable for differentiating between stereoisomers, such as those that may differ in the configuration at the C-25 position in the side chain.

Research on the closely related compound 5β-cholestane-3α,7α,26-triol has demonstrated the utility of ¹³C NMR in distinguishing between its 25R and 25S diastereoisomers. While the chemical shifts of the carbon atoms within the rigid steroid nucleus (approximately carbons 1-20) are virtually identical between the two isomers, subtle yet significant differences are observed in the chemical shifts of the flexible side-chain carbons. These differences, typically in the range of 0.05 to 0.20 ppm, arise from the different spatial orientations of the substituents around the chiral center, which alters the local electronic environment of the nearby carbon atoms. By carefully analyzing these small variations in the side-chain carbon resonances, the absolute stereochemistry at C-25 can be confidently assigned. This principle is directly applicable to 5β-Cholestane-3α,26-diol, where NMR serves as a critical tool for stereochemical assignment.

Table 1. Illustrative ¹³C NMR Chemical Shift Differences (Δδ in ppm) in the Side Chain for Distinguishing Stereoisomers. (Data based on the analogous 5β-cholestane-3α,7α,26-triol).
Carbon AtomObserved Shift Difference (ppm)
C-24~0.10
C-25~0.15
C-26~0.20
C-27~0.05

Chromatographic Separation Techniques

Chromatography is indispensable for the isolation and purification of 5β-Cholestane-3α,26-diol from complex biological extracts and for separating it from other sterols and isomers. Various chromatographic methods are employed, each leveraging different physicochemical principles to achieve separation.

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a high-resolution technique used for the analysis of volatile or derivatized sterols. For GLC analysis, the hydroxyl groups of 5β-Cholestane-3α,26-diol are typically converted to more volatile trimethylsilyl (B98337) (TMS) ethers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase coated on a column.

Studies involving the separation of related hydroxycholesterols have established effective GLC protocols. For instance, the analysis of cholest-5-ene-3β,26-diol isolated from human brain utilized a packed glass column with a 1% SE-30 stationary phase on Gas-Chrom Q, operated at a high temperature to ensure elution of the high-molecular-weight sterol derivatives. nist.govmdpi.com The retention time of the compound is a characteristic feature that allows for its identification and quantification. The high resolving power of capillary GLC columns is particularly effective for separating closely related isomers that may co-elute in other chromatographic systems.

Table 2. Typical Gas-Liquid Chromatography (GLC) Parameters for Sterol Analysis.
ParameterCondition
InstrumentGas Chromatograph, e.g., Pye-Unicam 104 nist.gov
ColumnGlass column (5 m x 3 mm) nist.gov
Stationary Phase1% SE-30 on Gas-Chrom Q (100-120 mesh) nist.gov
Carrier GasNitrogen or Helium
TemperatureIsothermal at 282°C nist.gov
DetectionFlame Ionization Detector (FID) or Mass Spectrometry (MS)

Thin-Layer Chromatography (TLC) is a widely used, versatile technique for both analytical and preparative-scale separation of sterols. For preparative isolation, a larger TLC plate with a thicker layer of adsorbent (e.g., silica (B1680970) gel) is used. The sample is applied as a band, and the plate is developed in a chamber containing a suitable mobile phase.

TLC has been successfully employed for the preparative isolation of hydroxylated sterols from lipid extracts. nist.gov A common system for separating dihydroxylated cholestane derivatives involves using silica gel plates (e.g., Kieselgel HF254) as the stationary phase and a solvent mixture such as chloroform-ethyl acetate (B1210297) (3:1, v/v) as the mobile phase. nist.gov After development, the bands corresponding to the compound of interest can be visualized (e.g., under UV light if a fluorescent indicator is used or by staining), scraped from the plate, and the compound can be eluted from the silica gel with a polar solvent. This method allows for the isolation of milligram quantities of pure material for further structural analysis. nist.gov

Table 3. Thin-Layer Chromatography (TLC) System for Preparative Isolation.
ParameterDescription
Stationary PhaseKieselgel HF254 nist.gov
Mobile PhaseChloroform-Ethyl Acetate (3:1, v/v) nist.gov
ApplicationPreparative isolation from lipid extracts nist.gov
VisualizationUV light or appropriate staining agent

High-Performance Liquid Chromatography (HPLC) offers superior resolution, speed, and sensitivity compared to traditional column chromatography and is used for both analytical quantification and preparative purification of 5β-Cholestane-3α,26-diol. Reverse-phase HPLC (RP-HPLC) is the most common mode used for sterol analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. Sterols are separated based on their hydrophobicity. A gradient elution, often starting with a solvent mixture like methanol/water and ramping up to a higher concentration of organic solvent, allows for the resolution of a wide range of sterols within a single run. This technique is highly reproducible and can be automated, making it suitable for routine analysis. For preparative applications, larger-scale HPLC columns are used to isolate significant quantities of the pure compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus the wavenumber (cm⁻¹), providing a "molecular fingerprint."

For 5β-Cholestane-3α,26-diol, the IR spectrum is characterized by absorptions corresponding to its hydroxyl (O-H) and carbon-hydrogen (C-H) bonds. The presence of the two hydroxyl groups gives rise to a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding. masterorganicchemistry.com The aliphatic C-H bonds of the cholestane skeleton produce strong, sharp absorption bands in the 3000-2850 cm⁻¹ region. vscht.cz Additionally, a C-O stretching vibration for the alcohol groups is expected to appear in the 1260-1000 cm⁻¹ region. mdpi.com The absence of peaks in the carbonyl (C=O) region (~1700 cm⁻¹) or carbon-carbon double bond (C=C) region (~1650 cm⁻¹) confirms the saturated nature of the steroid nucleus and the absence of ketone functionalities.

Table 4. Characteristic Infrared (IR) Absorption Bands for 5β-Cholestane-3α,26-diol.
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3600 - 3200 (broad)O-H stretchHydroxyl (-OH)
3000 - 2850 (strong, sharp)C-H stretchAlkyl (CH, CH₂, CH₃)
1470 - 1450C-H bendAlkyl (CH₂)
1380 - 1365C-H bendAlkyl (CH₃)
1260 - 1000C-O stretchAlcohol (-C-OH)

Spectropolarimetry for Optical Rotation and Stereochemical Insight

5β-Cholestane-3α,26-diol is a chiral molecule, containing multiple stereocenters. As such, it is optically active, meaning it rotates the plane of plane-polarized light. Spectropolarimetry is the technique used to measure this rotation, which is reported as the specific rotation ([α]D). This value is a characteristic physical constant for a chiral compound under specific conditions (temperature, solvent, and wavelength of light, typically the sodium D-line at 589 nm).

Emerging Research Areas and Future Directions

Unraveling Undiscovered Metabolic Pathways of Cholestane (B1235564) Diols

The classical pathways of bile acid synthesis are well-documented, yet the metabolic fate of many cholesterol-derived intermediates, including 5β-cholestane-3α,26-diol, is not fully elucidated. Research into inborn errors of sterol metabolism has revealed that unusual metabolic pathways can become significant in disease states, suggesting that these minor pathways may also play important, albeit subtle, roles in healthy individuals nih.govresearchgate.net.

Future investigations will likely focus on identifying and characterizing the enzymes and transport mechanisms that act upon cholestane diols. For instance, while it is known that 5β-cholestane-3α,7α-diol can be hydroxylated at the C-26 position by mitochondrial enzymes, the full range of subsequent modifications and alternative metabolic routes remains an active area of inquiry nih.gov. Studies on related compounds, such as 5β-cholestane-3α,7α,12α,26-tetrol, have shown that 26-hydroxylated intermediates are efficiently converted to cholic acid, highlighting the importance of this hydroxylation step nih.gov. The exploration of alternative pathways, particularly in extrahepatic tissues, could reveal novel biological functions and regulatory mechanisms.

Key research questions to be addressed include:

What are the alternative metabolic fates of 5β-cholestane-3α,26-diol beyond its role in the primary bile acid synthesis pathway?

Are there specific enzymes that metabolize cholestane diols in different subcellular compartments or tissues?

How do disease states, such as Niemann-Pick disease or cerebrotendinous xanthomatosis, alter the metabolic flux through these minor pathways? nih.govnih.gov

Investigation of Novel Biological Roles Beyond Lipid Metabolism

While the primary role of 5β-cholestane-3α,26-diol is understood within the context of bile acid synthesis, there is growing interest in the potential for cholesterol intermediates to act as signaling molecules in their own right nih.gov. Oxysterols, a broad class of cholesterol oxidation products, have been shown to have diverse biological activities, including the regulation of gene expression and involvement in inflammatory processes nih.gov.

Emerging research suggests that cholestane diols and their derivatives could have roles in cellular processes beyond what is traditionally recognized. For example, cholestane-3β,5α,6β-triol, a metabolite abundant in certain metabolic disorders, is metabolized to oncosterone, a tumor promoter nih.govresearchgate.net. This finding opens the possibility that other cholestane polyols, including 5β-cholestane-3α,26-diol, may have as-yet-undiscovered biological activities. The biological activity of lipid vicinal diols, formed from the metabolism of epoxy fatty acids, is increasingly recognized for its role in promoting inflammation and regulating ion channel activity, suggesting that diol structures on lipid scaffolds can have significant biological effects nih.gov. Future studies may explore whether 5β-cholestane-3α,26-diol can modulate nuclear receptors, G protein-coupled receptors, or other cellular signaling pathways.

Development of Chemical Probes and Biosensors for 5β-Cholestane-3α,26-diol

A significant challenge in studying the specific roles of 5β-cholestane-3α,26-diol is the lack of specific tools to track its localization and interactions within cells and tissues. The development of chemical probes and biosensors is a critical future direction to overcome this hurdle.

The synthesis of non-hydrolysable analogues of related compounds, such as cholestane-5α,6β-diol-3β-sulfonate, provides a template for creating stable probes to investigate the biological properties of sulfated sterols nih.govresearchgate.net. A similar approach could be applied to 5β-cholestane-3α,26-diol, allowing for studies of its transport, metabolism, and binding to cellular targets without the complication of rapid metabolic conversion.

Furthermore, the development of highly sensitive and specific biosensors is a promising avenue. Peptide-based plasmonic optical biosensors have been successfully developed for the detection of cholesterol, demonstrating the feasibility of creating such tools for other sterols mdpi.com. A biosensor for 5β-cholestane-3α,26-diol would enable real-time monitoring of its concentration in biological samples, providing invaluable data for understanding its dynamics in health and disease.

Table 1: Potential Probes and Biosensors for 5β-Cholestane-3α,26-diol

Tool Type Description Potential Application
Non-hydrolysable Analogue A chemically modified version of 5β-cholestane-3α,26-diol that resists metabolic degradation. Studying the interaction of the diol with enzymes and receptors without interference from its metabolites.
Fluorescently Labeled Probe 5β-cholestane-3α,26-diol tagged with a fluorescent molecule. Visualizing the subcellular localization and transport of the diol using microscopy techniques.

| Peptide-Based Biosensor | A sensor utilizing a specific peptide that binds to 5β-cholestane-3α,26-diol, coupled with an optical or electrochemical detection system. | Quantifying the concentration of the diol in biological fluids for diagnostic and research purposes. |

Systems Biology Approaches to Cholestane Diol Networks

The complexity of sterol metabolism, with its numerous interconnected pathways and regulatory feedback loops, makes it an ideal candidate for systems biology approaches researchgate.netelsevierpure.com. Instead of studying individual components in isolation, systems biology aims to understand the behavior of the entire network.

Future research will likely involve the integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive models of cholestane diol networks elsevierpure.com. Such models can be used to predict how perturbations, such as genetic mutations or environmental stimuli, affect the flux through different metabolic pathways and the concentrations of key intermediates like 5β-cholestane-3α,26-diol.

These network models can help to:

Identify novel regulatory nodes and feedback mechanisms in sterol metabolism.

Predict the downstream effects of enzyme deficiencies.

Generate testable hypotheses about the biological functions of cholestane diols.

By applying systems biology principles, researchers can move beyond a linear view of metabolic pathways and gain a more holistic understanding of how cholestane diol networks contribute to cellular homeostasis elsevierpure.com.

Role in Mechanistic Understanding of Metabolic Disorders (Excluding Clinical Outcomes)

Abnormalities in lipid metabolism are at the heart of many common metabolic diseases, including atherosclerosis and non-alcoholic fatty liver disease mdpi.com. While the accumulation of cholesterol is a well-known factor, the contribution of specific cholesterol precursors and metabolites to the underlying disease mechanisms is an area of active investigation.

Inborn errors of metabolism, such as cerebrotendinous xanthomatosis, which is caused by a deficiency in the mitochondrial 26-hydroxylase, provide a clear link between disrupted cholestane metabolism and disease nih.govhmdb.ca. In this condition, the accumulation of cholestanol (B8816890) and other sterol intermediates leads to the characteristic pathologies. Studying the cellular and molecular consequences of the accumulation of 5β-cholestane-3α,26-diol and related compounds in disease models can provide valuable insights into disease pathogenesis.

Future research in this area will focus on how cholestane diols, at the mechanistic level, contribute to cellular dysfunction. This could involve investigating their effects on:

Membrane properties and function.

The generation of reactive oxygen species and oxidative stress.

The activation of inflammatory signaling pathways.

By elucidating the precise molecular mechanisms by which imbalances in cholestane diol levels contribute to cellular pathology, it may be possible to identify new therapeutic targets for a range of metabolic disorders.

Q & A

Q. Why do discrepancies exist in literature regarding the primary hydroxylation site (C-25 vs. C-26) for bile alcohol precursors?

  • Answer : Tissue-specific enzyme expression (e.g., hepatic vs. renal CYP27A1 activity) and species differences (human vs. rodent models) contribute. In CTX patients, mitochondrial dysfunction shifts hydroxylation to microsomal C-25 pathways, confounding cross-study comparisons .

Q. How can researchers reconcile conflicting data on the carcinogenic potential of 5beta-cholestane derivatives?

  • Answer : Toxicity studies should differentiate between parent compounds and metabolites. While Safety Data Sheets classify acute toxicity as "not hazardous," prolonged exposure to hydroxylated byproducts (e.g., cholestane-triols) may require reevaluation using Ames tests or in vivo models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.